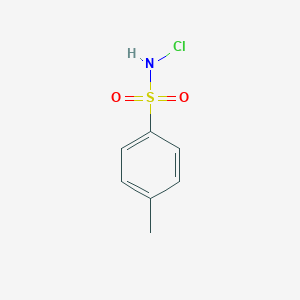

N-Chloro-p-toluenesulfonamide

Overview

Description

N-Chloro-p-toluenesulfonamide (sodium salt trihydrate), commonly known as chloramine-T (CAT), is a versatile oxidizing and chlorinating agent with the chemical formula $ \text{p-CH}3\text{C}6\text{H}4\text{SO}2\text{NClNa} \cdot 3\text{H}_2\text{O} $. First synthesized in 1905, CAT has been widely used in disinfection, organic synthesis, and analytical chemistry due to its ability to generate halonium cations, hypohalite species, and nitrogen anions under varying conditions . CAT decomposes into p-toluenesulfonamide (PTS) and NaCl during reactions, making it a critical reagent in kinetic studies, collagen quantification, and pharmaceutical radiolabeling .

Preparation Methods

Synthesis via Hypochlorite Reagents

The most common approach to preparing N-chloro-p-toluenesulfonamide involves the reaction of p-toluenesulfonamide with hypochlorite reagents. This method is favored for its scalability and moderate reaction conditions.

Chlorination Using t-Butyl Hypochlorite

t-Butyl hypochlorite (t-BuOCl) serves as an effective electrophilic chlorinating agent due to its stability and controlled reactivity. In a study by Tanimoto et al., p-toluenesulfonamide was treated with t-BuOCl in dichloromethane at room temperature . Key findings include:

-

Stoichiometric Control : Using 1 equivalent of t-BuOCl yielded 29% this compound alongside unreacted starting material (50%) and trace dichlorinated byproducts. Increasing to 2 equivalents shifted the product distribution to 69% N,N-dichloro-p-toluenesulfonamide , demonstrating the sensitivity of mono- vs. di-chlorination to reagent excess .

-

Reaction Kinetics : The reaction proceeds via an electrophilic substitution mechanism, where the hypochlorite’s chlorine atom attacks the sulfonamide’s nitrogen. Over-chlorination is mitigated by maintaining temperatures below 25°C and limiting reaction times to 3–6 hours .

Table 1 : Product distribution in t-BuOCl-mediated chlorination of p-toluenesulfonamide

| t-BuOCl (equiv.) | N-Chloro (%) | N,N-Dichloro (%) | Unreacted (%) |

|---|---|---|---|

| 1.0 | 29 | 6 | 50 |

| 2.0 | 6 | 69 | 25 |

Sodium Hypochlorite in Aqueous Media

Industrial-scale production often employs sodium hypochlorite (NaOCl) due to its cost-effectiveness. The reaction is typically conducted in alkaline aqueous solutions (pH 9–11) to enhance solubility and prevent hydrolysis .

-

Optimized Protocol :

-

Dissolve p-toluenesulfonamide (1 mol) in 10% NaOH.

-

Gradually add NaOCl (1.1 mol) at 0–5°C to minimize dichlorination.

-

Stir for 4 hours, then acidify with HCl to precipitate the product.

-

-

Yield : 65–72% with 95–98% purity after recrystallization from ethanol-water mixtures .

Alternative Chlorination Strategies

Gaseous Chlorine

Direct chlorination with Cl₂ gas offers high atom economy but requires stringent safety measures. The reaction is performed in inert solvents (e.g., CCl₄) under anhydrous conditions:

2 \xrightarrow{\text{CCl}4, 25^\circ\text{C}} \text{this compound} + \text{HCl}

-

Challenges : Poor selectivity due to radical side reactions and equipment corrosion.

-

Mitigation : Use of UV light inhibitors and controlled gas flow rates improve mono-chlorinated yields to ~55% .

Electrochemical Chlorination

Emerging techniques involve electrolysis of NaCl solutions in the presence of p-toluenesulfonamide. This method generates hypochlorite in situ, reducing reagent handling risks. Preliminary studies report 60–68% yields under optimized current densities (10–15 mA/cm²) .

Mechanistic and Kinetic Considerations

The chlorination mechanism proceeds through a two-step pathway:

-

Electrophilic Attack : The hypochlorite ion (Cl⁺) reacts with the sulfonamide’s nitrogen, forming a chlorinated intermediate.

-

Deprotonation : Base-mediated removal of H⁺ stabilizes the N-chloro product.

Kinetic studies reveal a second-order dependence on hypochlorite concentration, with activation energies of ~45 kJ/mol . Competing dichlorination becomes significant above 30°C, necessitating precise thermal control.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost, safety, and yield. Key considerations include:

-

Solvent Selection : Dichloromethane (as in ) offers excellent solubility but poses environmental concerns. Alternatives like ethyl acetate are being explored.

-

Byproduct Management : Dichlorinated byproducts are removed via fractional crystallization or column chromatography.

-

Catalytic Enhancements : Boronic acid catalysts (e.g., 2-bromophenylboronic acid) improve reaction rates by 20–30% in non-polar solvents .

Table 2 : Comparative analysis of chlorination methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| t-BuOCl | 29–69 | 95–98 | Moderate | High |

| NaOCl (aqueous) | 65–72 | 95–98 | High | Moderate |

| Cl₂ gas | 50–55 | 90–93 | Low | Low |

| Electrochemical | 60–68 | 92–95 | Emerging | High |

Scientific Research Applications

Medicinal Applications

1.1 Antiseptic and Disinfectant Properties

Chloramine T is widely recognized for its antiseptic properties. It is used as a disinfectant in various settings, including hospitals and laboratories. Research has demonstrated its effectiveness against a range of pathogens, including bacteria and viruses. For instance, a study assessed the efficacy of Chloramine T against different strains of Legionella pneumophila, revealing that it effectively reduces both planktonic and sessile populations at concentrations lower than the recommended dosages .

1.2 Oxidation of Catecholamines

Chloramine T has been studied for its role in the oxidation of catecholamines such as dopamine and norepinephrine. A kinetic study indicated that Chloramine T reacts with these compounds in acidic media, following first-order kinetics with respect to Chloramine T concentration . This reaction pathway is significant for understanding the biochemical behavior of neurotransmitters and their metabolites.

Chemical Synthesis Applications

2.1 Synthetic Reagent

Chloramine T serves as a valuable reagent in organic synthesis due to its ability to generate halonium ions and nitrogen anions. It has been employed in various synthetic transformations such as:

- Amino hydroxylation : Introduction of hydroxyl groups to amines.

- Amino chalcogenation : Addition of chalcogen elements (like sulfur) to organic substrates.

- Allylic amination : Formation of amines at allylic positions.

- Aziridination : Synthesis of aziridines through the addition of nitrogen-containing species .

Industrial Applications

3.1 Water Treatment

Chloramine T is utilized in water treatment processes due to its disinfectant properties. It is effective against biofilms and other microbial contaminants in water systems, making it suitable for maintaining hygiene in industrial water supplies.

3.2 Food Industry

In the food industry, Chloramine T is employed as a sanitizer for food processing equipment and surfaces. Its ability to eliminate microbial contamination helps ensure food safety.

Case Study 1: Efficacy Against Legionella pneumophila

A study published in 2007 evaluated the effectiveness of Chloramine T against both planktonic and sessile populations of Legionella pneumophila. The research found that while lower concentrations were effective against planktonic cells, higher concentrations were necessary for sessile cells, highlighting the importance of testing both forms for accurate dosage recommendations .

Case Study 2: Kinetics of Catecholamine Oxidation

Another significant study investigated the kinetics of catecholamines' oxidation by Chloramine T in acidic conditions. The results indicated that the oxidation potential varied with pH levels, providing insights into the mechanistic pathways involved in neurotransmitter metabolism . This research contributes to understanding how Chloramine T can influence biochemical reactions relevant to pharmacology.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Antiseptic/Disinfectant | Effective against Legionella pneumophila strains |

| Chemical Synthesis | Amino hydroxylation | Useful for introducing hydroxyl groups |

| Amino chalcogenation | Facilitates addition of sulfur to organic substrates | |

| Industrial | Water Treatment | Effective against biofilms |

| Food Industry | Sanitizes food processing equipment |

Mechanism of Action

Tosylchloramide exerts its effects primarily through the release of active chlorine, which interacts with microbial cell components, leading to the disruption of cellular functions and eventual cell death . The compound targets various molecular pathways, including the oxidation of sulfhydryl groups in proteins and the chlorination of amino groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloramine-B (Sodium N-Chlorobenzenesulfonamide)

Chloramine-B (CAB) shares a structural similarity with CAT, replacing the methyl group in CAT with a benzene ring. Both compounds function as oxidizing agents via N–Cl bond cleavage, but differences in substituents influence their reactivity:

- Applications : CAB is used in oxidation of isatins and aromatic amines, similar to CAT, but its applications in biological systems (e.g., IL-6 modification) are less documented .

Bromamine-B (Sodium N-Bromobenzenesulfonamide)

Bromamine-B substitutes chlorine with bromine in the N–X bond. Key differences include:

- Reaction Mechanisms : Bromamine-B favors bromination over chlorination, expanding its utility in synthesizing brominated organic compounds .

Comparison with Functionally Similar Oxidizing Agents

Iodo-Gen® (1,3,4,6-Tetrachloro-3α,6β-diphenylglycouril)

Iodo-Gen® is a solid-phase oxidizing agent used in radiolabeling. Unlike CAT, which is water-soluble and fast-acting, Iodo-Gen® is insoluble and requires longer reaction times. Key contrasts include:

| Property | Chloramine-T | Iodo-Gen® |

|---|---|---|

| Solubility | Water-soluble | Insoluble in aqueous media |

| Reaction Speed | Fast (minutes) | Slow (hours) |

| pH Compatibility | Broad (acidic and alkaline) | Limited to neutral/slightly acidic conditions |

| Applications | Disinfection, kinetic studies, radiolabeling | Primarily radiolabeling of biomolecules |

N-Chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide

This compound, synthesized via radical or ionic addition, exhibits unique reactivity with unsaturated compounds (e.g., ethylene, styrene). Unlike CAT, it forms stable adducts with alkenes, enabling applications in polymer chemistry .

Electrochemical and Kinetic Comparisons

Voltammetric Behavior with Disinfectants

In contrast, triclosan oxidizes at 0.95 V, necessitating pH 9.9 for optimal separation .

Kinetic Profiles in Oxidation Reactions

- Atenolol Oxidation: CAT follows a pseudo-first-order rate law in alkaline media, with rate dependence on $[CAT]$, $[ATN]$, and $[OH^-]$. The reactive species is the conjugate acid $ \text{CH}3\text{C}6\text{H}4\text{SO}2\text{NHCl} $ .

- Methylene Blue Decolorization : CAT oxidizes methylene blue in acidic media via a C16TAB-catalyzed pathway, producing sulfonamide and formaldehyde as byproducts .

Data Tables

Table 1: Structural and Functional Comparison of N-Halo Sulfonamides

Table 2: Oxidation Potentials of CAT at Different pH Levels

| pH | Oxidation Potential (V) |

|---|---|

| 0.65 | 1.139 |

| 7.0 | 0.778 |

| 9.7 | 0.614 |

Biological Activity

N-Chloro-p-toluenesulfonamide (commonly known as chloramine-T) is a chlorinated sulfonamide compound with significant biological activity. It is widely used as a disinfectant and biocide in various applications, including water treatment, agriculture, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt that acts as a source of halonium cations and nitrogen anions. It has the ability to react with a wide range of functional groups, making it versatile in chemical applications. The compound possesses antimicrobial properties , functioning as a bactericide, virucide, fungicide, and algicide. Its mechanism of action primarily involves oxidative stress cascades that lead to the destruction of microbial DNA, thereby inhibiting their growth and reproduction .

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNNaO2S |

| Molecular Weight | 227.66 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 6-8 |

| Appearance | White powder |

Biological Applications

This compound has diverse applications due to its biological activity:

- Disinfection : Used in water treatment to control microbial populations.

- Medical Use : Employed in veterinary medicine for treating infections caused by bacteria and parasites.

- Agricultural Use : Acts as a biocide to protect crops from fungal infections.

Case Study: Efficacy Against Bacterial Infections

A study investigated the effectiveness of this compound against various bacterial strains. The results indicated that the compound was particularly effective against Mycobacterium tuberculosis and other pathogenic bacteria responsible for significant health issues. The study demonstrated that this compound inhibited bacterial growth through oxidative damage to cellular components .

Antimicrobial Activity

Research has shown that this compound exhibits strong antimicrobial activity. In laboratory tests, it was found to be effective against gram-positive and gram-negative bacteria. The compound's ability to generate reactive chlorine species plays a crucial role in its antimicrobial efficacy.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Mycobacterium tuberculosis | 0.25 mg/mL |

Safety and Environmental Impact

While this compound is effective as a disinfectant, its environmental impact must be considered. The compound can react with organic matter in water, potentially leading to the formation of harmful byproducts. Therefore, its use must be carefully managed to minimize ecological risks.

Properties

CAS No. |

144-86-5 |

|---|---|

Molecular Formula |

C7H8ClNO2S |

Molecular Weight |

205.66 g/mol |

IUPAC Name |

N-chloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

InChI Key |

NXTVQNIVUKXOIL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Key on ui other cas no. |

144-86-5 |

Related CAS |

127-65-1 (hydrochloride salt) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.